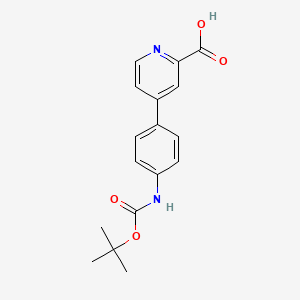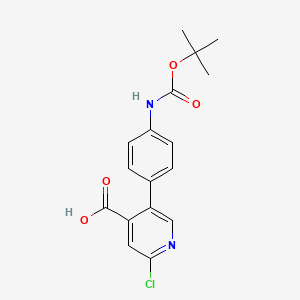
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid (5-BOC-2-CINA) is an organic compound that is widely used in scientific research due to its high solubility and stability. It is a derivative of nicotinic acid and is composed of a five-membered ring with a BOC-protected aminophenyl group and a 2-chloroisonicotinic acid group. 5-BOC-2-CINA has been used in a variety of research applications, including protein expression and purification, enzyme kinetics, and structure-activity relationship studies.
Scientific Research Applications
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is widely used in scientific research due to its high solubility and stability. It has been used in a variety of research applications, including protein expression and purification, enzyme kinetics, and structure-activity relationship studies. It is also used in the synthesis of peptide amides, peptide esters, and other derivatives. In addition, 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been used in the synthesis of small molecules for drug development, as well as in the synthesis of a variety of other compounds.
Mechanism of Action
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% acts as a protease inhibitor, blocking the action of proteases that break down proteins. It binds to the active site of the protease, preventing it from cleaving the protein substrate. In addition, 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been shown to inhibit the activity of other enzymes, such as kinases and phosphatases.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of proteases, kinases, and phosphatases. In addition, it has been shown to have anti-inflammatory and anti-apoptotic effects. It has also been shown to have anti-tumor effects, as well as to modulate the expression of several genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in lab experiments are its high solubility and stability. It is also relatively easy to synthesize, making it a cost-effective option for research applications. However, one of the main limitations of using 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is its relatively short half-life, which can limit its use in long-term experiments.
Future Directions
There are several potential future directions for the use of 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in scientific research. These include further investigation of its effects on gene expression, its use in drug development, and its potential use in cancer therapy. In addition, further research is needed to determine the effects of 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% on various physiological processes, such as inflammation and apoptosis. Finally, further research is needed to determine the optimal conditions for the synthesis of 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%, as well as to develop new methods for its use in research applications.
Synthesis Methods
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is synthesized via a two-step synthetic process. In the first step, 4-bromo-3-chloro-5-iodo-2-nitrobenzene is reacted with hydroxylamine hydrochloride to form 4-bromo-3-chloro-5-iodo-2-amino-benzene. In the second step, the resulting intermediate is then reacted with 4-bromo-3-chloro-5-iodo-2-nitrobenzene and BOC-protected aminophenyl group to form 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%.
properties
IUPAC Name |
2-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-11-6-4-10(5-7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHTTSSGBKXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

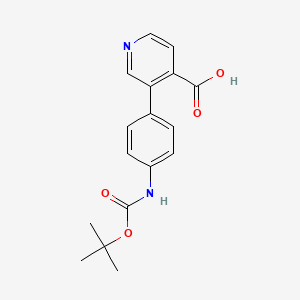
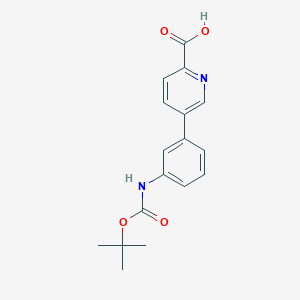
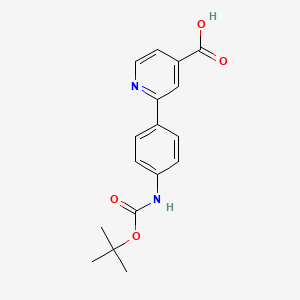
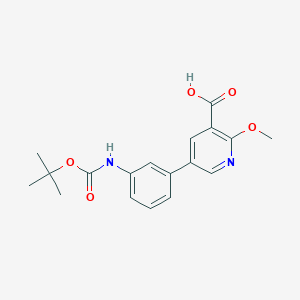


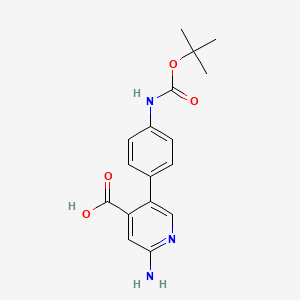
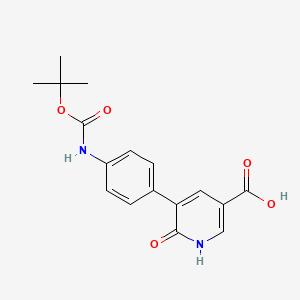
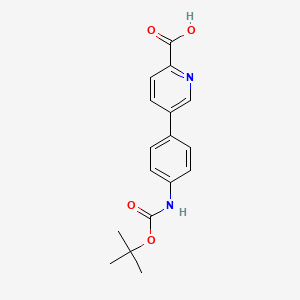

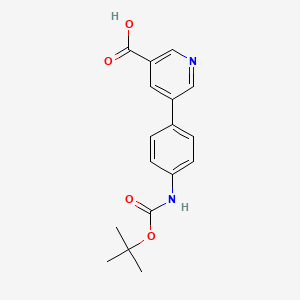
![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
